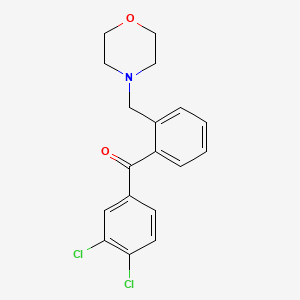

3',4'-Dichloro-2-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

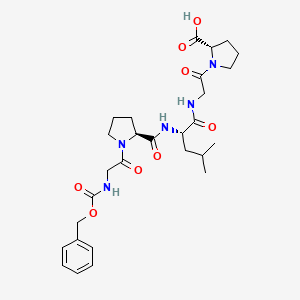

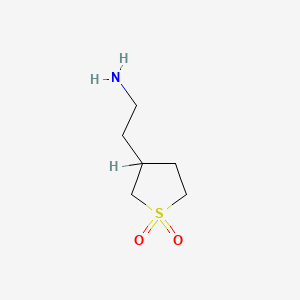

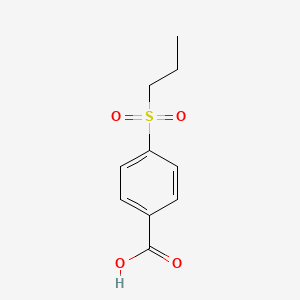

3’,4’-Dichloro-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is (3,4-dichlorophenyl)- [2- (morpholin-4-ylmethyl)phenyl]methanone . The InChI key is APTKQCHHRAHMNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical form of 3’,4’-Dichloro-2-morpholinomethyl benzophenone is a light yellow solid . The density of the compound is 1.302g/cm3 . The boiling point is 509.4ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Water Treatment and Environmental Impact

Stability and Toxicity in Waters

A study examined the transformation of UV filters, including derivatives of benzophenone, in chlorinated water. Chlorinated products like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone were found, with similar toxicity to the starting compounds. This research is crucial for understanding the environmental impact of chlorinated benzophenone derivatives in aquatic environments (Zhuang et al., 2013).

Oxidation during Water Treatment

The oxidation of benzophenone-3 by aqueous ferrate(VI) was investigated to understand its removal efficiency during water treatment. This study is significant for evaluating the effectiveness of water treatment technologies in removing benzophenone derivatives (Yang & Ying, 2013).

2. Photopolymerization and Material Science

- Photopolymerization Kinetics: The use of a polymerizable amine in combination with benzophenone derivatives for photopolymerization was explored. This research contributes to material science, particularly in understanding the kinetics of photopolymerization processes (Sun Meng-zhou, 2007).

3. Photochemistry and Chemical Synthesis

- Photochemical Reactions: The photochemistry of benzophenone-sensitized reactions was studied, revealing insights into the formation of various compounds. Such research is vital for advancing the field of organic synthesis and photochemistry (HataNorisuke & OhtsukaRyoichi, 1975).

4. Antitumor and Biological Activities

Antitumor Activity

Novel morpholine conjugated benzophenone analogues were synthesized and evaluated for their anti-proliferative activity against various neoplastic cells. This highlights the potential therapeutic applications of benzophenone derivatives in oncology (Al‐Ghorbani et al., 2017).

Antitumor Synthesis and Activity

Additional studies focused on synthesizing novel benzophenone derivatives and evaluating their cytotoxic and antitumor activity, further emphasizing the potential of benzophenone derivatives in medicinal chemistry (Kumazawa et al., 1997).

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTKQCHHRAHMNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643560 |

Source

|

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24088-69-5 |

Source

|

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)

![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)